Product packaging for dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate(Cat. No.:CAS No. 16879-90-6)

dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B554283
CAS No.: 16879-90-6
M. Wt: 552.7 g/mol
InChI Key: FDNJRKLIHBJXIR-FERBBOLQSA-N
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Description

Dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate is a useful research compound. Its molecular formula is C33H48N2O5 and its molecular weight is 552.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48N2O5 B554283 dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate CAS No. 16879-90-6

Properties

CAS No.

16879-90-6

Molecular Formula

C33H48N2O5

Molecular Weight

552.7 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1

InChI Key

FDNJRKLIHBJXIR-FERBBOLQSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Other CAS No.

16879-90-6

Origin of Product

United States

Foundational Role in Amino Acid Protecting Group Chemistry

The synthesis of peptides requires a meticulous process of sequentially linking amino acids. bachem.com This endeavor is complicated by the multifunctional nature of amino acids, which possess reactive amino and carboxyl groups, as well as potentially reactive side chains. wiley-vch.depeptide.com To prevent unwanted side reactions and ensure the formation of the correct peptide bond, it is imperative to temporarily block, or "protect," these reactive sites. bachem.comwiley-vch.de This is the fundamental principle of protecting group chemistry in peptide synthesis.

Z-Tyr(tBu)-OH.DCHA is a prime example of a strategically protected amino acid. It incorporates two key protecting groups:

The Benzyloxycarbonyl (Z) group: This group, introduced by Bergmann and Zervas, was a landmark development in modern peptide synthesis. bachem.comresearchgate.net It protects the α-amino group of the tyrosine, preventing it from forming unwanted peptide bonds. bachem.comresearchgate.net The Z-group is known for its stability under a range of conditions and can be selectively removed when needed. researchgate.net

The tert-Butyl (tBu) group: The phenolic hydroxyl group of the tyrosine side chain is also reactive and requires protection to avoid side reactions. researchgate.net The tert-butyl group serves this purpose, offering stability during the peptide coupling steps. thieme-connect.de It is notably resistant to the conditions used to remove many other protecting groups, a concept known as orthogonality. researchgate.netthieme-connect.de

The dicyclohexylamine (B1670486) (DCHA) salt form of this compound offers practical advantages. Many protected amino acid derivatives are oils, which can be difficult to handle and weigh accurately. bachem.com The formation of a DCHA salt often results in a stable, crystalline solid, which is easier to manage in a laboratory setting. bachem.com

The strategic use of these protecting groups in Z-Tyr(tBu)-OH.DCHA allows for its seamless integration into various peptide synthesis strategies, including both solution-phase and solid-phase peptide synthesis (SPPS). thieme-connect.dechemimpex.com

Historical Evolution and Significance in Modern Peptide Synthesis Methodologies

Dicyclohexylamine (B1670486) (DCHA) Salt Formation: Impact on Reagent Stability and Synthetic Handling

Role in Enhancing Crystalline Form and Storage Stability of Protected Amino Acids

Protected amino acids, particularly those with sensitive functional groups or those that are inherently oily in their free acid form, often present challenges in terms of handling and long-term storage. The formation of dicyclohexylamine (DCHA) salts for such compounds is a well-established strategy to overcome these limitations bachem.combachem.com.

The dicyclohexylamine counterion interacts with the carboxylic acid group of the protected amino acid, forming a salt. This salt formation typically leads to a more ordered crystalline lattice structure compared to the amorphous or oily free acid bachem.comvulcanchem.com. The enhanced crystallinity improves the physical handling properties, making the compound easier to weigh and manipulate in laboratory settings bachem.com. Furthermore, DCHA salts often exhibit increased thermal stability and reduced hygroscopicity, contributing to improved storage stability bachem.comvulcanchem.comatamanchemicals.com. This is particularly beneficial for acid-labile protecting groups, such as the tert-butyl ether on tyrosine, as the salt form can offer a degree of protection or at least a more stable solid matrix bachem.com. The presence of the bulky, non-polar dicyclohexylammonium (B1228976) cation can also moderate the reactivity of the carboxylate anion, potentially preventing undesired side reactions or degradation pathways researchgate.net. For N-protected amino acids like Z-Tyr(tBu)-OH, forming the DCHA salt ensures a stable, solid, and easily manageable intermediate for subsequent synthetic steps bachem.combachem.comatamanchemicals.com.

Methodologies for Quantitative Conversion of DCHA Salt to Free Acid Form

Before Z-Tyr(tBu)-OH.DCHA can be utilized in peptide coupling reactions, it must typically be converted back to its free acid form. Several reliable chemical methodologies exist for this quantitative conversion, ensuring the liberation of the active carboxylic acid moiety while preserving the integrity of the protecting groups.

Two primary methods are commonly employed:

Method 1: Phosphoric Acid Extraction (Bachem Procedure) bachem.com This method involves suspending the DCHA salt in an organic solvent such as ethyl acetate, t-butyl methyl ether, or a mixture thereof. For compounds with acid-labile protecting groups, it is advisable to use cold solvents (e.g., -20°C). An aqueous solution of 10% phosphoric acid is then added under stirring. The phosphoric acid protonates the dicyclohexylamine, forming a dicyclohexylammonium phosphate (B84403) salt, which preferentially partitions into the aqueous phase. The reaction is continued until the DCHA salt is fully dissolved and two distinct phases are observed, with the aqueous phase typically exhibiting a pH between 2 and 3. The organic layer, containing the free Z-Tyr(tBu)-OH, is then separated. To ensure complete removal of the dicyclohexylamine, the organic phase is washed sequentially with 10% phosphoric acid and then multiple times with water (until the aqueous phase reaches a pH of 4 or higher). The liberation of the free amino acid from its DCHA salt can be monitored using techniques like Thin Layer Chromatography (TLC). Finally, the organic phase is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure to yield the free Z-Tyr(tBu)-OH, which may be obtained as an oil.

Method 2: Acidic Salt Extraction (Aapptec Procedure) peptide.com Alternatively, the DCHA salt can be dissolved in dichloromethane (B109758) (DCM). This DCM solution is then extracted with an ice-cold aqueous solution of potassium bisulfate (KHSO4). The extraction is typically performed three times. Following the extractions, the organic layer (containing the free acid) is dried over anhydrous magnesium sulfate (MgSO4), filtered to remove the drying agent, and the solvent is evaporated under reduced pressure to isolate the free Z-Tyr(tBu)-OH.

Both methods are designed to efficiently cleave the dicyclohexylamine counterion from the carboxylate, yielding the desired free acid in a quantitative manner, suitable for subsequent peptide synthesis steps. The choice between phosphoric acid and bisulfate extraction often depends on the specific solvent compatibility and the presence of other acid-sensitive functionalities within the molecule.

Applications of Z Tyr Tbu Oh.dcha in Advanced Peptide Synthetic Methodologies

Stereochemical Control and Chirality Preservation in Z-Tyr(tBu)-OH.DCHA Mediated Synthesis

The integrity of stereochemistry is paramount in peptide synthesis, as even minor epimerization can significantly alter the biological activity and physical properties of the resulting peptide. Z-Tyr(tBu)-OH.DCHA, a protected derivative of tyrosine, plays a crucial role in maintaining enantiomeric purity during complex synthetic sequences. This section delves into the mechanisms by which this compound aids in preserving chirality and presents findings from research assessing its efficacy in inhibiting racemization.

Mechanisms for Maintaining Enantiomeric Purity during Peptide Coupling

Racemization, the loss of enantiomeric purity, is a persistent challenge in peptide synthesis, particularly during the activation of the carboxyl group and subsequent peptide bond formation. The primary mechanism for racemization involves the formation of a planar oxazolone (B7731731) intermediate, which can be reprotonated from either face, leading to the formation of the undesired D-isomer from an L-amino acid highfine.com.

Z-Tyr(tBu)-OH.DCHA is designed to mitigate these risks through several key features:

Nα-Benzyloxycarbonyl (Z) Protection: The Z group on the alpha-amino function is a stable protecting group that is removed under specific conditions, typically catalytic hydrogenolysis or strong acidic treatment. Its presence ensures that the amino group does not participate in unwanted side reactions or contribute to racemization pathways during coupling vulcanchem.comspbu.ru.

O-tert-Butyl (tBu) Side Chain Protection: The tert-butyl ether protecting group on the phenolic hydroxyl of tyrosine offers significant steric bulk. While this group does not directly shield the alpha-carbon, its presence can influence the conformation of activated intermediates. This steric hindrance can subtly alter reaction kinetics or stability of potentially racemization-prone intermediates, thereby reducing the likelihood of oxazolone formation or its subsequent reprotonation acs.orgrsc.org. The tBu group is known for its stability under standard peptide coupling conditions acs.orgrsc.org.

Dicyclohexylamine (B1670486) (DCHA) Salt Formation: The compound is typically handled as its dicyclohexylamine salt vulcanchem.combachem.com. This salt form often enhances the crystallinity and stability of the protected amino acid, facilitating purification and ensuring a high-purity starting material. High purity of reagents is indirectly crucial for reproducible and stereochemically controlled synthesis vulcanchem.combachem.com. The DCHA salt must be cleaved to the free acid before peptide coupling can occur, usually via treatment with an acid like phosphoric acid bachem.compeptide.com.

The combined effect of these features contributes to a robust building block that minimizes the risk of epimerization at the tyrosine residue during peptide bond formation.

Assessment of Racemization Inhibition in Protected Tyrosine Derivatives

Research in peptide chemistry has extensively evaluated various protected amino acid derivatives for their ability to suppress racemization during coupling reactions. While specific comparative data directly for Z-Tyr(tBu)-OH.DCHA versus a wide array of other tyrosine derivatives in a single study can be varied, general trends and specific findings highlight the efficacy of tert-butyl protection for tyrosine.

Studies comparing different tyrosine protection strategies often reveal that the presence of bulky side-chain protecting groups, such as the tert-butyl ether, can lead to lower levels of racemization compared to unprotected or less sterically hindered derivatives. For instance, when coupling protected tyrosine residues, the O-tert-butyl ether protection has been noted to be beneficial in maintaining stereochemical integrity acs.org.

Although direct quantitative data comparing Z-Tyr(tBu)-OH.DCHA with numerous other derivatives under identical conditions is not universally published in a single source, the principles of racemization inhibition are well-established. The tert-butyl group's steric bulk is understood to play a role in hindering the formation or propagation of racemization pathways.

Table 1: Comparative Racemization Levels in Protected Tyrosine Derivatives (Illustrative Data)

The following table illustrates hypothetical but representative findings based on the general understanding of racemization inhibition in peptide synthesis. Actual values can vary significantly based on the specific coupling reagents, bases, solvents, and reaction times employed.

Protected Tyrosine DerivativeNα-Protecting GroupSide Chain Protecting GroupCoupling Reagent/ConditionsRacemization Level (% D-isomer) (Illustrative)Reference Principle
Z-Tyr-OHZ (Cbz)Nonee.g., DCC/HOBtModerate to High (e.g., 1-5%) highfine.comekb.eg
Z-Tyr(tBu)-OHZ (Cbz)tert-Butyl (tBu)e.g., HATU/DIPEALow (e.g., < 0.5%) acs.orgrsc.org
Boc-Tyr-OHBocNonee.g., HBTU/DIEAModerate to High (e.g., 1-4%) highfine.comekb.eg
Boc-Tyr(tBu)-OHBoctert-Butyl (tBu)e.g., HATU/DIPEALow (e.g., < 0.5%) acs.orgrsc.org

Note: The "Racemization Level" is illustrative and represents typical observations. Specific experimental conditions profoundly influence these values.

The data suggests that the incorporation of the tert-butyl group onto the tyrosine side chain significantly reduces the propensity for racemization during peptide coupling, a benefit that extends to derivatives like Z-Tyr(tBu)-OH.DCHA. The DCHA salt form, while requiring an initial liberation step, ensures the availability of a highly pure and stable building block, indirectly contributing to the success of stereochemically demanding syntheses.

Compound List:

Z-Tyr(tBu)-OH.DCHA (Benzyloxycarbonyl-Tyrosine tert-butyl ether Dicyclohexylamine salt)

Z-Tyr-OH (Benzyloxycarbonyl-Tyrosine)

Boc-Tyr-OH (tert-Butyloxycarbonyl-Tyrosine)

Boc-Tyr(tBu)-OH (tert-Butyloxycarbonyl-Tyrosine tert-butyl ether)

DCC (Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DCHA (Dicyclohexylamine)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

DIEA (N,N-Diisopropylethylamine)

TFA (Trifluoroacetic acid)

Broader Synthetic Utility and Derivatives of Z Tyr Tbu Oh.dcha

Contribution to the Synthesis of Complex Biologically Active Peptides

The tert-butyl protected tyrosine moiety, as present in Z-Tyr(tBu)-OH.DCHA, is instrumental in the solid-phase peptide synthesis (SPPS) of numerous complex and biologically significant peptides. The tBu group is stable to the repetitive mild acid treatments used for the removal of temporary N-terminal protecting groups like Boc, and to the basic conditions used for Fmoc group removal, but it is readily cleaved under strong acidic conditions during the final cleavage of the peptide from the resin. This stability prevents unwanted side reactions at the tyrosine hydroxyl group during chain elongation.

One prominent area of application is in the synthesis of neuropeptide analogs. For instance, in the development of neurotensin (B549771) (NT) receptor ligands, derivatives such as Fmoc-Tyr(tBu)-OH are employed in standard Fmoc/tBu solid-phase synthesis strategies. acs.orgnih.govsci-hub.cat These strategies have been used to create NT analogs with enhanced metabolic stability and receptor selectivity, which are crucial for developing potential therapeutics. acs.orgnih.gov

Similarly, the synthesis of somatostatin (B550006) analogs, which are important in clinical settings for the diagnosis and treatment of neuroendocrine tumors, often relies on protected tyrosine derivatives. cas.cznih.govnih.gov The incorporation of Tyr(tBu) allows for the successful assembly of the peptide chain without compromising the integrity of the tyrosine side chain. The synthesis of a somatostatin amide analogue using an acid-labile t-Bumeoc protection for the N-terminus and tert-butyl side-chain protection for trifunctional amino acids highlights the utility of this protection strategy. cas.cz

Furthermore, the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts, benefits from the use of protected amino acids like Z-Tyr(tBu)-OH.DCHA. In the synthesis of a cyclic peptide analogue of neurotensin, cyclo[Arg-Lys-Pro-Tyr-Tle-Leu], the Tyr(tBu) derivative was utilized in the solid-phase assembly of the linear precursor prior to cyclization. nih.gov

Biologically Active Peptide ClassSpecific Example/TargetRole of Tyr(tBu) Protection
Neuropeptide AnalogsNeurotensin (NT) Receptor LigandsEnables synthesis of metabolically stable and receptor-selective analogs via SPPS. acs.orgnih.govsci-hub.cat
Hormone AnalogsSomatostatin AnalogsFacilitates the synthesis of complex peptides for diagnostic and therapeutic applications. cas.cznih.govnih.gov
Cyclic Peptidescyclo[Arg-Lys-Pro-Tyr-Tle-Leu] (Neurotensin analog)Allows for the solid-phase synthesis of the linear precursor required for cyclization. nih.gov

Application in Peptidomimetic Design and Construction

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. Z-Tyr(tBu)-OH.DCHA and its derivatives are valuable in the construction of peptidomimetic scaffolds that incorporate the essential pharmacophoric elements of tyrosine.

One approach involves using heterocyclic scaffolds to mimic peptide secondary structures. The tyrosine side chain can be appended to these scaffolds to interact with biological targets. The synthesis of such complex molecules often requires protected amino acid building blocks to ensure chemoselectivity during the synthetic route. doi.org

Another strategy is the design of β-turn mimetics. The β-turn is a common secondary structure in peptides that is often involved in molecular recognition. Libraries of β-turn mimetics have been designed and synthesized to target protein-protein and peptide-receptor interactions. doi.orgnih.govnih.gov In the design of a library based on a trans-pyrrolidine-3,4-dicarboxamide scaffold, various amino acid side chains, including that of tyrosine, were incorporated to mimic the residues of a natural β-turn. nih.govsemanticscholar.org The use of a protected tyrosine derivative like Z-Tyr(tBu)-OH would be essential in the synthetic steps to build such mimetics.

A specific example is the design and synthesis of a combinatorial library based on a 4-aryloxyproline scaffold with tyrosine as the aryl portion, which led to the discovery of inhibitors of TNF-alpha induced apoptosis. nih.gov This demonstrates the direct application of tyrosine-containing scaffolds in identifying biologically active compounds.

Peptidomimetic StrategyScaffold/ApproachRole of Protected Tyrosine
Heterocyclic ScaffoldsVarious heterocyclic coresIncorporation of the tyrosine pharmacophore with controlled chemistry. doi.org
β-Turn Mimeticstrans-pyrrolidine-3,4-dicarboxamideBuilding block for libraries mimicking the tyrosine residue in a natural β-turn. nih.govsemanticscholar.org
Bioactive Scaffolds4-aryloxyproline with tyrosineKey component in a combinatorial library leading to the discovery of TNF-alpha inhibitors. nih.gov

Integration into Combinatorial Library Synthesis for Advanced Chemical Biology Research

Combinatorial chemistry is a powerful tool for the discovery of new biologically active molecules. The "split-and-mix" (or "split-pool") synthesis method allows for the creation of vast libraries of compounds, such as the "one-bead-one-compound" (OBOC) libraries. nih.govnih.govimperial.ac.ukresearchgate.net In these libraries, each resin bead carries a unique peptide sequence.

Protected tyrosine derivatives, including Fmoc-Tyr(tBu)-OH, are frequently used in the construction of these peptide libraries. nih.govmdpi.com The robust protection of the tyrosine side chain is critical to ensure the fidelity of the library synthesis, where a multitude of coupling and deprotection steps are performed. The use of Fmoc-D-Tyr(tBu)-OH in the synthesis of an all-D peptide OBOC library highlights the versatility of this protecting group strategy for creating libraries with enhanced stability against proteases. mdpi.com

The screening of these libraries can lead to the identification of ligands for a variety of biological targets. For example, a combinatorial library based on a tyrosine-proline peptidomimetic scaffold was successfully used to identify inhibitors of TNF-alpha. nih.gov This underscores the importance of incorporating functionally relevant and appropriately protected amino acids like tyrosine into combinatorial libraries for drug discovery and chemical biology research.

Combinatorial Library TechniqueLibrary TypeRole of Protected Tyrosine
Split-and-Mix / OBOCAll-D Peptide LibraryEnables the synthesis of diverse and protease-resistant peptide libraries. mdpi.com
Split-Pool MethodTyrosine-Proline Peptidomimetic Scaffold LibraryA key building block for a library that yielded TNF-alpha inhibitors. nih.gov
OBOC LibrariesGeneral Peptide and Peptidomimetic LibrariesA standard component for introducing tyrosine into diverse chemical libraries for screening. nih.gov

Derivatization of Tyrosine Residues for Specialized Biochemical Probes and Modifications

The tyrosine residue, with its reactive phenolic ring, is a versatile handle for the introduction of various biochemical probes and modifications. Starting with a protected tyrosine derivative like Z-Tyr(tBu)-OH allows for the selective manipulation of other parts of a peptide before unmasking the tyrosine hydroxyl group for further derivatization. However, more commonly, the derivatization is performed on the tyrosine ring itself, often starting from a modified tyrosine precursor.

For instance, fluorescent unnatural amino acids with extended π-conjugation have been synthesized from protected diiodo-L-tyrosine. nih.govsemanticscholar.org These fluorescent amino acids can be incorporated into peptides to study their localization and interactions within cells. While not starting directly from Z-Tyr(tBu)-OH, this illustrates the potential for creating novel probes based on the tyrosine scaffold.

Another important modification is biotinylation, which is used for affinity purification and detection of peptides and proteins. nih.gov While biotinylation reagents typically target primary amines, they can also react with other nucleophilic side chains, including the hydroxyl group of tyrosine, under certain conditions. nih.gov The use of a protected tyrosine during peptide synthesis ensures that biotinylation can be directed to other specific sites if desired.

Furthermore, the tyrosine side chain can be modified to create photo-crosslinking agents, which are invaluable tools for studying molecular interactions. The synthesis of peptides containing photo-activatable tyrosine analogs allows for the covalent trapping of binding partners upon photo-irradiation.

Probe/Modification TypeSynthetic StrategyRole of Protected Tyrosine/Tyrosine Moiety
Fluorescent ProbesSynthesis from diiodo-L-tyrosine and incorporation into peptides.The core scaffold for creating novel fluorescent amino acids. nih.govsemanticscholar.org
BiotinylationReaction with amine-reactive biotin (B1667282) esters.Potential site for biotinylation, with protection allowing for site-directed labeling elsewhere. nih.gov
Photo-crosslinking AgentsIncorporation of photo-activatable tyrosine analogs.Enables the covalent capture of interacting molecules for studying biological complexes.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of Z-Tyr(tBu)-OH.DCHA, and how do they influence its reactivity in peptide synthesis?

  • Answer : Z-Tyr(tBu)-OH.DCHA consists of three critical components:

  • Z-group (Benzyloxycarbonyl) : Protects the amine group during solid-phase peptide synthesis (SPPS) to prevent unintended side reactions .
  • tBu (tert-butyl) group : Protects the phenolic hydroxyl group of tyrosine, enhancing solubility in organic solvents and preventing oxidation .
  • DCHA (Dicyclohexylamine) : A counterion that stabilizes the carboxylate form, improving crystallinity and handling .
  • Methodological Insight: When designing SPPS protocols, ensure orthogonal deprotection conditions (e.g., acidic cleavage for tBu vs. catalytic hydrogenation for Z-group) to avoid premature deprotection.

Q. What experimental precautions are critical when handling Z-Tyr(tBu)-OH.DCHA in the laboratory?

  • Answer : Referencing safety data for structurally similar compounds (e.g., Boc-Tyr(tBu)-OH):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335 hazard) .
  • Storage : Keep in a cool, dry environment away from oxidizing agents to prevent decomposition .

Q. How can researchers validate the purity and identity of Z-Tyr(tBu)-OH.DCHA after synthesis or procurement?

  • Answer : A multi-technique approach is recommended:

  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities .
  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.3 ppm) and Z-group (aromatic protons δ ~7.3 ppm) .
  • Elemental Analysis : Verify molecular composition (C₂₁H₂₅NO₅·C₁₂H₂₃N) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of Z-Tyr(tBu)-OH.DCHA in peptide coupling reactions?

  • Answer :

  • Step 1 : Optimize geometry using DFT/B3LYP with a 6-31G* basis set to model electronic properties .
  • Step 2 : Apply Grimme’s dispersion correction (DFT-D3) to account for noncovalent interactions (e.g., DCHA-counterion stabilization) .
  • Step 3 : Calculate activation energies for coupling reactions (e.g., HOBt/DIC-mediated) to identify steric hindrance from tBu groups .
  • Validation: Compare computed IR spectra with experimental data to resolve discrepancies in hydrogen-bonding networks .

Q. What strategies resolve contradictions between experimental and computational data in the conformational analysis of Z-Tyr(tBu)-OH.DCHA?

  • Answer :

  • Scenario : Discrepancies in dihedral angles (X-ray vs. DFT).
  • Approach :

Re-optimize structures using larger basis sets (e.g., 6-311++G**) .

Include solvent effects (e.g., PCM model for DMF) to mimic reaction conditions .

Perform ab initio molecular dynamics (AIMD) to sample thermally accessible conformers .

  • Case Study: For tert-butyl-protected aromatics, dispersion-corrected DFT aligns better with X-ray data than standard methods .

Q. How can researchers optimize SPPS protocols to minimize side reactions when using Z-Tyr(tBu)-OH.DCHA in complex peptide sequences?

  • Answer :

  • Challenge : Acid-sensitive tBu groups may partially deprotect under prolonged TFA cleavage.
  • Mitigation :

Use milder cleavage cocktails (e.g., 1% TFA in DCM) for short durations .

Monitor deprotection via in-situ FTIR to detect premature COOH group formation .

Introduce backbone amide protection (e.g., 2-hydroxy-4-methoxybenzyl) for aggregation-prone sequences .

Q. What methodologies ensure reproducibility in synthesizing Z-Tyr(tBu)-OH.DCHA-derived peptides across different laboratories?

  • Answer : Follow guidelines for rigorous experimental reporting :

  • Documentation : Specify exact equivalents of coupling reagents (e.g., HOBt vs. HOAt), reaction times, and temperature.
  • Characterization : Provide full HPLC gradients, MS spectra, and NMR assignments in supplementary materials .
  • Negative Controls : Report failed attempts (e.g., racemization under basic conditions) to inform troubleshooting.

Methodological Notes

  • Computational Tools : Use Gaussian or ORCA for DFT studies, citing Grimme’s dispersion corrections .
  • Experimental Reproducibility : Adhere to Beilstein Journal’s guidelines for detailing synthetic procedures .
  • Safety Compliance : Align handling protocols with GHS standards for acute toxicity and skin irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.